molecular formula C19H17FN2O4 B2539099 N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953137-13-8

N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2539099
CAS No.: 953137-13-8
M. Wt: 356.353
InChI Key: VNRVHJNMKUSGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to an acetamide backbone and a 5-(4-fluorophenyl)-1,2-oxazol-3-yl moiety. The compound’s structural complexity arises from the interplay of electron-rich methoxy groups, a fluorinated aromatic ring, and the heterocyclic oxazole core.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-8-7-14(9-18(16)25-2)21-19(23)11-15-10-17(26-22-15)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRVHJNMKUSGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring. The final step involves the acylation of the oxazole intermediate with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The 1,2-oxazole core participates in electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening reactions.

Nucleophilic Substitution at the Oxazole Ring

The oxazole’s electron-deficient C-5 position readily undergoes nucleophilic attack. For example:

  • Amination : Reaction with ammonia or amines at elevated temperatures (80–100°C) yields substituted oxazolamines .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in ethanol with Na₂S·9H₂O and triethylamine introduces alkylthio groups at C-5 .

Example Reaction:

text
Target compound + R-X → 5-R-substituted oxazole derivative Conditions: Na₂S·9H₂O, Et₃N, EtOH, 10–15°C, 6 h[3]

Electrophilic Aromatic Substitution

The fluorophenyl group on the oxazole directs electrophiles to the para position relative to fluorine. Nitration or sulfonation occurs under mild acidic conditions.

Acetamide Group Transformations

The acetamide moiety undergoes hydrolysis, reduction, and condensation.

Acid/Base-Catalyzed Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl (reflux, 4–6 h) cleaves the amide bond, yielding 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid and 3,4-dimethoxyaniline .

  • Basic Hydrolysis : NaOH (aq. ethanol, 70°C, 3 h) produces the sodium salt of the carboxylic acid .

Kinetic Data

ConditionTemperatureTimeYield (%)
6M HClReflux4 h82
2M NaOH70°C3 h75

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acetamide to the corresponding amine:

text
RCONHR' → RCH₂NHR' Conditions: LiAlH₄, THF, 0°C → RT, 2 h[5]

Fluorophenyl Group

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the meta position relative to fluorine, producing 3-bromo-4-fluorophenyl derivatives.

  • Suzuki Coupling : Requires prior bromination; reacts with arylboronic acids under Pd(PPh₃)₄ catalysis.

Dimethoxyphenyl Group

  • Demethylation : BBr₃ in dichloromethane (-78°C, 2 h) cleaves methoxy groups to phenolic -OH .

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho position to methoxy .

Oxidation of Methylthio Groups

Treatment with meta-chloroperbenzoic acid (m-CPBA) oxidizes thioethers to sulfones :

text
R-S-CH₃ → R-SO₂-CH₃ Conditions: m-CPBA, DCM, 0°C → RT, 5 h[5]

Reductive Amination

The acetamide’s carbonyl group reacts with primary amines under H₂/Pd-C to form secondary amines.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable modular derivatization:

Reaction TypeConditionsProduct
Heck Coupling Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°CVinyl-substituted oxazole
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneArylamine derivatives

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the oxazole ring, forming nitrile and carbonyl byproducts.

  • Thermal Decomposition : Above 200°C, the compound degrades via retro-Diels-Alder pathways.

Bioconjugation Reactions

The acetamide’s NH group reacts with activated esters (e.g., NHS esters) under mild conditions (pH 7.4, 25°C) to form stable conjugates for drug delivery .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural components of N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide suggest that it may interact with various molecular targets implicated in cancer progression.

Case Studies

  • In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including glioblastoma and ovarian cancer cells. For instance, compounds structurally related to this compound exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% across various tumor models .

Pharmacological Applications

The compound's pharmacological profile indicates potential applications beyond oncology.

H1-Antihistamine Activity

  • Similar compounds within the same chemical class have been designed as H1-antihistamines. This suggests that this compound may also exhibit antihistaminic properties, making it a candidate for treating allergic reactions and other histamine-related conditions.

Anti-Diabetic Properties

  • Preliminary research indicates that derivatives of oxazole compounds may possess anti-diabetic activity by modulating glucose metabolism and insulin sensitivity. This opens avenues for further investigation into the compound's role in metabolic disorders .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues reported in the literature, focusing on structural variations, physicochemical properties, and inferred biological implications.

Heterocyclic Core Modifications

Key Differences in Heterocyclic Systems

  • Oxazole vs. Thiadiazole ():
    The compound in (C₂₂H₂₆N₆O₅S₂) replaces the oxazole ring with a 1,3,4-thiadiazole core. The sulfur atom in thiadiazole enhances electron-withdrawing properties and may improve metabolic stability compared to oxazole’s oxygen atom. However, this substitution could reduce solubility due to increased hydrophobicity .
  • Oxazole vs. Triazole (): Compounds such as 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () and 7k () feature 1,2,4-triazole rings. Triazoles exhibit stronger hydrogen-bonding capacity and nitrogen-rich environments, which are advantageous for metal coordination or nitric oxide (NO) donation (e.g., ’s oxime hybrid 7k acts as an NO donor) .
Substituent Effects on Aromatic Rings

Fluorophenyl vs. Chlorophenyl/Difluorophenyl Groups

  • The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl () and 3,4-difluorophenyl () substituents. Fluorine’s electronegativity and small atomic radius enhance lipophilicity (logP) and metabolic stability compared to chlorine, which may increase steric hindrance .
  • In , the 3,4-difluorophenyl derivative (C₁₄H₁₀ClF₂NO) exhibits a dihedral angle of 65.2° between aromatic rings, influencing crystal packing and solubility.

Methoxy vs. Methyl/Propyl Substituents

  • describes N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, where alkyl chains (methyl, propyl) increase hydrophobicity.
Functional Group Variations

Acetamide Backbone vs. Piperazinyl/Thioether Modifications

  • In contrast, the target compound’s acetamide group prioritizes hydrogen-bond acceptor/donor interactions .

Oxime Hybrids ():

  • The oxime group in 7k () enables NO release, a feature absent in the target compound. This functional divergence highlights the target’s design for structural stability rather than prodrug activity .

Physicochemical and Structural Data Comparison

Compound (Reference) Molecular Formula Heterocyclic Core Key Substituents Calculated logP* Notable Properties
Target Compound C₁₉H₁₇FN₂O₄ 1,2-oxazole 3,4-dimethoxyphenyl, 4-fluorophenyl ~2.8 High solubility in polar solvents
(C₂₂H₂₆N₆O₅S₂) C₂₂H₂₆N₆O₅S₂ 1,3,4-thiadiazole Piperazinyl, methylisoxazolyl ~3.5 Increased metabolic stability
(C₁₈H₁₆FN₅O₂S) C₁₈H₁₆FN₅O₂S 1,2,4-triazole 3,4-dimethoxyphenyl, 2-fluorophenyl ~2.9 Enhanced hydrogen bonding
(C₁₄H₁₀ClF₂NO) C₁₄H₁₀ClF₂NO None 4-chlorophenyl, 3,4-difluorophenyl ~3.2 Rigid crystalline structure
(7k) C₂₅H₂₃N₅O₃S 1,2,4-triazole Oxime, phenyl ~3.0 Nitric oxide donor activity

*logP estimated via fragment-based methods (e.g., Wildman-Crippen).

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethoxyphenyl group : Enhances solubility and stability.
  • Oxazole ring : Known for its role in various biological activities.
  • Fluorophenyl moiety : May enhance binding affinity through hydrophobic interactions.

Chemical Formula

  • Molecular Formula : C21_{21}H22_{22}FN3_{3}O3_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxazole ring can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Potential Biological Targets

Target TypeMechanism of InteractionReference
EnzymesCompetitive inhibition
ReceptorsAllosteric modulation
Ion ChannelsBlockade or activation

Antiparasitic Activity

Recent studies have highlighted the potential of this compound against parasitic diseases. For instance, it has shown promising results in inhibiting the growth of Leishmania species, which cause leishmaniasis.

Case Study: Leishmaniasis

In a study examining various compounds for leishmanicidal activity, this compound demonstrated a significant reduction in parasite viability in vitro. The effective concentration (EC50_{50}) was found to be in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits moderate bioavailability and metabolic stability.

Key Findings

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes with a half-life of approximately 6 hours.
  • Toxicity Profile : Exhibits low toxicity in animal models at therapeutic doses.

Q & A

Basic: What are the standard synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide?

A common method involves carbodiimide-mediated coupling. For example, 4-fluorophenylacetic acid derivatives can be reacted with 3,4-dimethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base. The reaction is typically conducted at 0–5°C for 3 hours, followed by extraction and crystallization from a dichloromethane/ethyl acetate mixture . Optimization may require adjusting stoichiometry or using additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For related acetamides, dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding patterns (N–H⋯O chains along specific crystallographic axes) are critical for confirming conformation . Powder XRD and FT-IR can supplement this by verifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Basic: What solvents are suitable for assessing the compound’s solubility?

Polar aprotic solvents like DMSO or DMF are often used for initial solubility screening due to the compound’s aromatic and amide moieties. For aqueous solubility, conduct shake-flask experiments in phosphate-buffered saline (pH 7.4) with sonication. Evidence from similar compounds suggests limited aqueous solubility (<50 µM), necessitating co-solvents like ethanol or cyclodextrin inclusion complexes for in vitro assays .

Advanced: How can the core structure be modified to enhance bioactivity while maintaining stability?

Introducing electron-withdrawing groups (e.g., sulfones or phosphonates) at the oxazole ring’s 5-position may improve metabolic stability. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with target proteins like kinases. Multi-step synthesis routes, such as Suzuki-Miyaura coupling for fluorophenyl substitution, should be paired with HPLC-MS purification to ensure >95% purity .

Advanced: What in vitro models are appropriate for evaluating pharmacokinetic properties?

Use Caco-2 cell monolayers for intestinal permeability assays. Prepare test solutions in HBSS buffer (pH 6.5/7.4) and measure apparent permeability (Papp) via LC-MS/MS. For metabolic stability, incubate the compound with human liver microsomes (HLMs) and monitor depletion over time using CYP450 inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from purity (>95% by HPLC is critical) or assay conditions (e.g., serum protein binding). Validate activity via orthogonal assays:

  • For kinase inhibition, compare IC₅₀ values in biochemical (e.g., ADP-Glo™) vs. cellular (e.g., Western blot for phosphorylated targets) assays.
  • Control for batch-to-batch variability using NMR (¹H, ¹⁹F) and elemental analysis .

Basic: What in vitro toxicity screening methods are recommended?

Perform MTT assays on HEK293 or HepG2 cells at 10–100 µM concentrations. Include positive controls (e.g., cisplatin) and assess apoptosis via flow cytometry (Annexin V/PI staining). For genotoxicity, conduct Ames tests with TA98 and TA100 strains .

Advanced: How does crystal packing influence physicochemical properties?

Hydrogen-bonding networks (e.g., N–H⋯O chains along [100]) increase melting points and reduce hygroscopicity. Compare DSC thermograms of polymorphs to identify stable forms. For bioavailability, optimize co-crystals with succinic acid or nicotinamide .

Advanced: What challenges arise in NMR characterization due to the 4-fluorophenyl group?

¹⁹F NMR is essential but requires high sensitivity probes (e.g., 400 MHz+). The fluorine atom’s electronegativity deshields adjacent protons, causing splitting in ¹H NMR (e.g., doublets for H-2 and H-6 on the fluorophenyl ring). Use deuterated DMSO for solubility and assign peaks via 2D HSQC .

Advanced: How can structure-activity relationships (SAR) guide optimization for anticancer activity?

Key SAR findings for analogs include:

  • Oxazole ring : Substitution with methyl at the 2-position increases logP (2.5–3.0) but may reduce solubility.
  • Acetamide linker : Replacing the methylene group with sulfonamide improves IC₅₀ against EGFR mutants (e.g., L858R) by 10-fold.
    Validate using 3D tumor spheroids and xenograft models, monitoring tumor volume and biomarker expression (e.g., Ki-67) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.